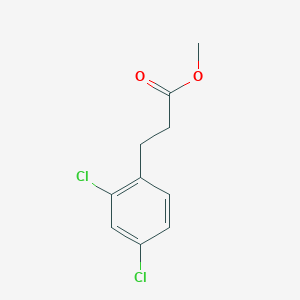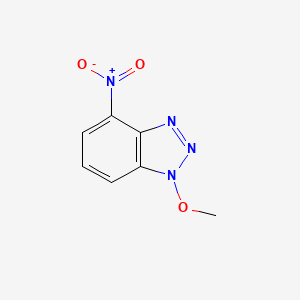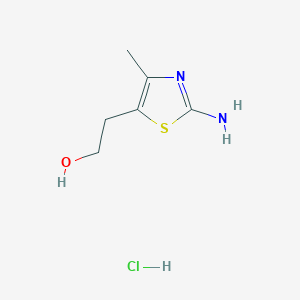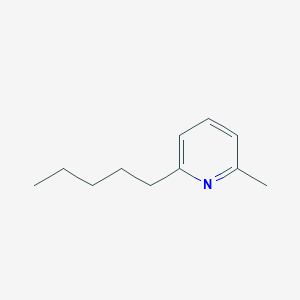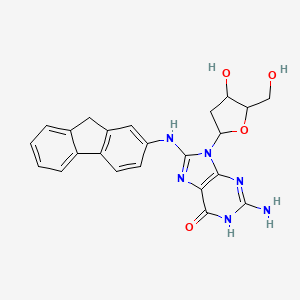
2-Deoxy-8-(9h-fluoren-2-ylamino)-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is a modified nucleoside analog that has garnered interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the substitution of the guanine base with a fluorenyl group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of 2-deoxyguanosine, followed by the introduction of the fluorenyl group through nucleophilic substitution. The reaction conditions often require the use of anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to enhance efficiency and scalability. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can modify the fluorenyl group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of modified nucleosides.
Aplicaciones Científicas De Investigación
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine has several applications in scientific research:
Chemistry: It is used as a probe to study nucleic acid interactions and dynamics.
Biology: The compound is employed in the investigation of DNA repair mechanisms and mutagenesis.
Medicine: Research explores its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: It may be used in the development of novel materials and sensors due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. The fluorenyl group can intercalate between DNA bases, leading to structural distortions and potential inhibition of DNA polymerase activity. This can result in the induction of DNA damage and activation of repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoguanosine: Another modified nucleoside with an amino group at the 8-position.
8-Bromoguanosine: Contains a bromine atom at the 8-position, used in similar research applications.
8-Oxoguanosine: An oxidized form of guanosine, commonly studied in the context of oxidative stress and DNA damage.
Uniqueness
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is unique due to the presence of the fluorenyl group, which imparts distinct photophysical properties and enhances its utility in studying nucleic acid interactions. Its ability to intercalate into DNA and disrupt replication makes it a valuable tool in both basic and applied research.
Propiedades
Fórmula molecular |
C23H22N6O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-amino-8-(9H-fluoren-2-ylamino)-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32) |
Clave InChI |
RMYQNJYFBAYPNG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



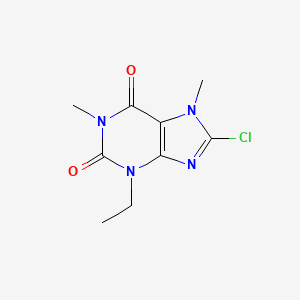
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)

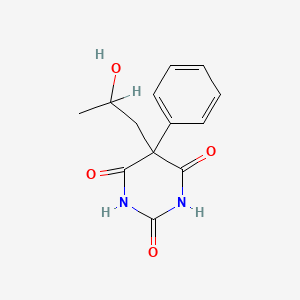

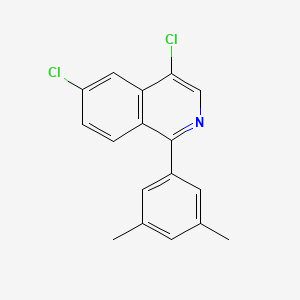
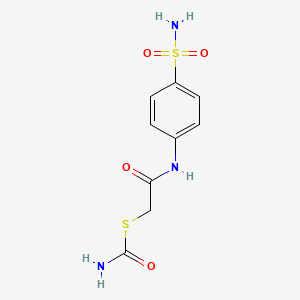
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)

